Cas no 932-32-1 (2-Chloro-N-methylaniline)

2-Chloro-N-methylaniline structure
2-Chloro-N-methylaniline structure
Product Name:2-Chloro-N-methylaniline
CAS-Nr.:932-32-1
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00045170
CID:40309
PubChem ID:136736
Update Time:2025-11-02

2-Chloro-N-methylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Methyl-2-chloroaniline
    • 2-CHLORO-N-METHYLANILINE
    • o-Chloro-N-methylaniline
    • (2-chlorophenyl)methylamine
    • 2-(Methylamino)chlorobenzene
    • 2-chloranyl-N-methyl-aniline
    • 2-chloro-N-methyl-aniline
    • 2-chloro-N-methylbenzenamine
    • 2-Cl-N-Me-aniline
    • Benzenamine,2-chloro-N-methyl
    • n1-methyl-2-chloroaniline
    • 2-Chloro-N-methylbenzylamine
    • Benzenamine, 2-chloro-N-methyl-
    • WGNNILPYHCKCFF-UHFFFAOYSA-N
    • o-Chlormonomethylanilin
    • 2-chlor-n-methylaniline
    • 2-chloro-N-methyl aniline
    • 2-chloro-n-methyl-benzenamine
    • (2-chloro-phenyl)-methyl-amine
    • STL183346
    • SBB086
    • 2-Chloro-N-methylbenzenamine (ACI)
    • Aniline, o-chloro-N-methyl- (8CI)
    • Methyl 2-chlorophenyl amine
    • N-(2-Chlorophenyl)methylamine
    • N-Methyl-o-chloroaniline
    • 2-Chloro-N-methylaniline, 97%
    • DS-8047
    • CS-0095956
    • EN300-1254105
    • MFCD00045170
    • DB-057383
    • DTXSID50239323
    • SCHEMBL9391598
    • SY048562
    • AKOS000253725
    • C3121
    • SCHEMBL100946
    • 932-32-1
    • A844481
    • 2-Chloro-N-methylaniline
    • MDL: MFCD00045170
    • Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
    • InChI-Schlüssel: WGNNILPYHCKCFF-UHFFFAOYSA-N
    • Lächelt: ClC1C(NC)=CC=CC=1
    • BRN: 2802444

Berechnete Eigenschaften

  • Genaue Masse: 141.03500
  • Monoisotopenmasse: 141.035
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 85
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 12

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.15 g/mL at 25 °C(lit.)
  • Siedepunkt: 218°C(lit.)
  • Flammpunkt: Fahrenheit: 197.6° f< br / >Celsius: 92° C< br / >
  • Brechungsindex: n20/D 1.579(lit.)
  • Löslichkeit: Not miscible or difficult to mix.
  • PSA: 12.03000
  • LogP: 2.45470
  • Löslichkeit: Nicht bestimmt

2-Chloro-N-methylaniline Sicherheitsinformationen

2-Chloro-N-methylaniline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-5g
2-Chloro-N-methylaniline
932-32-1 98%
5g
381.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-25g
2-Chloro-N-methylaniline
932-32-1 98%
25g
1503.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-1g
2-Chloro-N-methylaniline
932-32-1 98%
1g
123.0CNY 2021-08-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
532207-10G
2-Chloro-N-methylaniline
932-32-1 97%
10G
¥2005.65 2022-02-24
TRC
C349790-100mg
2-Chloro-N-methylaniline
932-32-1
100mg
$ 64.00 2023-04-18
TRC
C349790-250mg
2-Chloro-N-methylaniline
932-32-1
250mg
$ 75.00 2023-04-18
TRC
C349790-500mg
2-Chloro-N-methylaniline
932-32-1
500mg
$ 87.00 2023-04-18
TRC
C349790-1g
2-Chloro-N-methylaniline
932-32-1
1g
$ 98.00 2023-04-18
Fluorochem
009648-1g
2-Chloro-N-methylaniline
932-32-1 98%
1g
£14.00 2022-02-28
Fluorochem
009648-5g
2-Chloro-N-methylaniline
932-32-1 98%
5g
£38.00 2022-02-28

2-Chloro-N-methylaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 3 h, 120 °C
Referenz
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 1 h, 85 °C
Referenz
Method for the preparation of halogenated N-methylaniline
, Korea, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
Referenz
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ;  rt
Referenz
IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand
Wuertz, Sebastian; Lohre, Claudia; Froehlich, Roland; Bergander, Klaus; Glorius, Frank, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  24 h, rt → 100 °C
Referenz
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 1 h, 150 °C
Referenz
Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Ardieva, S. I.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  4 h, rt → reflux
Referenz
Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 65 °C
Referenz
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime ,  Cuprous iodide Solvents: Methanol ,  Water ;  18 h, 65 °C
Referenz
N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid ,  Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ;  24 h, 60 atm, rt → 140 °C
Referenz
Selective Methylation of Amines with Carbon Dioxide and H2
Li, Yuehui; Sorribes, Ivan; Yan, Tao; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2013, 52(46), 12156-12160

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
Referenz
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ;  2 - 4 h, 60 °C
1.3 Reagents: Water
Referenz
The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism
An, Baijiao; Zhang, Shun; Hu, Jinhui; Pan, Tingting; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
Referenz
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referenz
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) ,  Titania Solvents: Methanol ,  Water ;  6 h, rt
Referenz
Method for preparation of N-alkylated compounds by photocatalysis
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
Referenz
Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization
Barluenga, Jose; Fananas, Francisco J.; Sanz, Roberto; Fernandez, Yolanda, Chemistry - A European Journal, 2002, 8(9), 2034-2046

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water
Referenz
Studies towards DIAD promoted N-demethylation of N,N-dimethylanilines
Ren, Jiangmeng; Cao, Fu-Rong; Sun, Xue-Qin; Xu, Xuan; Liu, Gui-Xia; et al, Tetrahedron Letters, 2022, 103,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ;  14 h, 120 °C
Referenz
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach
Guin, Amit Kumar ; Pal, Subhasree ; Chakraborty, Subhajit ; Chakraborty, Santana; Paul, Nanda D., Journal of Organic Chemistry, 2023, 88(9), 5944-5961

2-Chloro-N-methylaniline Raw materials

2-Chloro-N-methylaniline Preparation Products

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